molecular formula C25H29NO2S2 B12161392 (5Z)-3-(4-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12161392
M. Wt: 439.6 g/mol
InChI Key: IKKFUOGNXFMIHN-NKFKGCMQSA-N
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Description

The compound (5Z)-3-(4-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic rhodanine derivative designed for advanced chemical and pharmacological research. Rhodanine and 5-ene-rhodanine scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and utility in developing enzyme inhibitors . This specific derivative is of significant interest for several research areas. Its core structure is closely related to compounds that have demonstrated substantial antimicrobial efficacy. Research on analogous 5-benzylidene-2-thioxothiazolidin-4-ones has shown promising activity against a panel of bacterial strains, including resistant forms like MRSA and E. coli , with some derivatives exhibiting potency higher than standard reference drugs like ampicillin and streptomycin . Furthermore, the 5-benzylidene-rhodanine scaffold is a key structure for investigating tyrosinase inhibition. Compounds based on this structure, particularly those with a (Z)-configuration at the 5-position, have been identified as potent competitive inhibitors of tyrosinase, the key enzyme in melanin production . In vitro studies on similar molecules have shown that they can significantly and concentration-dependently inhibit both cellular tyrosinase activity and melanin synthesis in B16F10 melanoma cells, suggesting potential for research into skin hyperpigmentation disorders . The molecular architecture of this compound, featuring the (Z)-5-benzylidene group, is frequently employed in the design of bioactive molecules to fine-tune hydrophobic and steric properties, thereby optimizing interactions with biological targets . This product is intended for research purposes only in laboratory settings. It is strictly for research use and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

Molecular Formula

C25H29NO2S2

Molecular Weight

439.6 g/mol

IUPAC Name

(5Z)-3-(4-methylphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H29NO2S2/c1-3-4-5-6-7-8-17-28-22-15-11-20(12-16-22)18-23-24(27)26(25(29)30-23)21-13-9-19(2)10-14-21/h9-16,18H,3-8,17H2,1-2H3/b23-18-

InChI Key

IKKFUOGNXFMIHN-NKFKGCMQSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

General Procedure

The most efficient route involves a one-pot, three-component reaction adapted from Thieme Connect and PMC:

  • Reagents :

    • 4-Methylaniline (1.0 equiv)

    • Carbon disulfide (1.2 equiv)

    • 4-Octyloxybenzaldehyde (1.1 equiv)

    • Fumaryl chloride (1.5 equiv, catalyst)

    • Water (solvent)

  • Conditions :

    • Stirring at 70°C for 6–8 hr under N₂

    • pH maintained at 8–9 using NaOH

  • Mechanism :

    • Step 1: Formation of dithiocarbamic acid intermediate from 4-methylaniline and CS₂.

    • Step 2: Nucleophilic attack by 4-octyloxybenzaldehyde, followed by cyclization.

    • Step 3: Oxidation of the thiol group to thioxo via fumaryl chloride.

  • Yield : 68–72% after recrystallization (ethanol/water).

Key Optimization Data

ParameterOptimal RangeImpact on Yield
Temperature65–75°C<70°C: Slow kinetics; >75°C: Decomposition
CS₂ Equivalents1.1–1.3Lower: Incomplete cyclization; Higher: Side products
Reaction Time6–8 hrShorter: Unreacted aldehyde; Longer: No improvement

Stepwise Condensation-Cyclization Approach

Thiourea Intermediate Formation

Adapted from Frontiers in Chemistry, this method involves pre-forming the thiourea precursor:

  • Step 1 :

    • 4-Methylaniline (1.0 equiv) reacts with CS₂ (1.2 equiv) in ethanol (50 mL) at 0°C for 2 hr.

    • Intermediate : 1-(4-Methylphenyl)thiourea (isolated yield: 85%).

  • Step 2 :

    • Condensation with 4-octyloxybenzaldehyde (1.1 equiv) in acetic acid (20 mL) at 110°C for 4 hr.

    • Product : (Z)-N-(4-Octyloxybenzylidene)-1-(4-methylphenyl)thiourea (yield: 78%).

Cyclization to Thiazolidinone

The thiourea intermediate undergoes cyclization with mercaptoacetic acid (1.5 equiv) in toluene under reflux (12 hr), yielding the target compound in 64% yield. Stereoselectivity is controlled by:

  • Solvent Polarity : Toluene favors Z-isomer over DMF or DMSO.

  • Catalyst : Bi(SCH₂COOH)₃ (5 mol%) reduces reaction time to 8 hr (yield: 71%).

Solvent-Free Catalytic Synthesis

Green Chemistry Approach

A solvent-free protocol from PMC enhances atom economy:

  • Reagents :

    • 4-Methylaniline, CS₂, 4-octyloxybenzaldehyde (1:1.2:1.1 molar ratio)

    • ZnO nanoparticles (10 wt%, catalyst)

  • Conditions :

    • Ball milling at 300 rpm for 90 min

    • Temperature: 50°C (external heating)

  • Advantages :

    • Yield: 82% (higher than solution-phase methods)

    • Purity: >98% (HPLC)

    • No column chromatography required.

Stereochemical Control and Isolation

Z/E Isomerism

The Z-isomer predominates (>95%) due to:

  • Steric Effects : Bulky 4-octyloxy group favors cis-configuration.

  • Reaction Kinetics : Faster cyclization of the Z-intermediate.

Purification Strategies

MethodConditionsPurity Outcome
RecrystallizationEthanol/water (3:1)95–97%
Column ChromatographySilica gel, hexane/EtOAc (4:1)99%
HPLCC18 column, MeOH/H₂O (85:15)>99%

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
One-Pot68–72956–8 hrExcellent
Stepwise64–719812–14 hrModerate
Solvent-Free82981.5 hrHigh

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidinones with reduced functional groups.

    Substitution: Formation of substituted thiazolidinones with various functional groups.

Scientific Research Applications

Biological Activities

The thiazolidinone scaffold is recognized for a range of biological activities, including:

  • Anticancer Properties : Compounds in the thiazolidinone family have shown promise in inhibiting cancer cell proliferation. The specific substituents on the thiazolidinone ring can significantly influence these activities, making (5Z)-3-(4-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Activity : Research indicates that derivatives of thiazolidinones exhibit antibacterial properties. The compound may interact with microbial enzymes, inhibiting their growth and providing a basis for developing new antimicrobial agents .
  • Tyrosinase Inhibition : The compound has been studied for its potential as a tyrosinase inhibitor, which is relevant in treating hyperpigmentation disorders. Analog studies have shown that similar compounds can effectively inhibit tyrosinase activity in cellular models .

Therapeutic Potential

The therapeutic applications of (5Z)-3-(4-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one extend across various fields:

  • Cancer Treatment : Due to its anticancer properties, this compound could be developed into a novel chemotherapeutic agent targeting specific cancer types.
  • Dermatological Applications : Its ability to inhibit tyrosinase suggests potential use in cosmetic formulations aimed at reducing hyperpigmentation.
  • Antimicrobial Formulations : Given its antimicrobial activity, it may serve as an active ingredient in treatments for bacterial infections.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Rhodanine derivatives exhibit diverse biological activities influenced by substituents on the benzylidene and thiazolidinone moieties. Below is a comparative analysis of structurally similar compounds:

Key Findings:

Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., Br, Cl on benzylidene): Enhance photosynthesis-inhibiting and antialgal activities . Heterocyclic Substituents (e.g., morpholinyl, piperazinyl): Improve solubility and modulate electronic properties .

Synthetic Methods: Microwave-assisted synthesis (e.g., 80–100°C, 150 W) yields derivatives like 5c and 5l with high purity (75–88% yields) . Conventional Knoevenagel condensation remains prevalent for benzylidene derivatives .

Structural Insights: The Z-configuration is confirmed via NMR coupling constants (J = 12–14 Hz for olefinic protons) . X-ray crystallography reveals planar thiazolidinone rings and intermolecular hydrogen bonding influencing crystal packing .

Biological Relevance :

  • Rhodanine derivatives with indole or substituted benzylidene groups show promise as antimicrobial leads .
  • Poor activity against Plasmodium targets (e.g., IC₅₀ > 100,000 nM) highlights the need for tailored substituents .

Biological Activity

The compound (5Z)-3-(4-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one , also known by its CAS number 612803-12-0, belongs to the thiazolidinone class of compounds. This class is notable for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound, such as the thiazolidine ring and various substituents, contribute significantly to its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N2O2SC_{25}H_{30}N_{2}O_{2}S, with a molecular weight of 422.6 g/mol. The structure includes a thione functional group and an aromatic substituent that can influence its biological interactions.

PropertyValue
Molecular FormulaC25H30N2O2SC_{25}H_{30}N_{2}O_{2}S
Molecular Weight422.6 g/mol
CAS Number612803-12-0

Biological Activity Overview

Recent studies have highlighted the broad spectrum of biological activities associated with thiazolidinone derivatives, including:

  • Anticancer Activity : Thiazolidinone compounds have shown promising results in inhibiting cancer cell proliferation. The specific compound under discussion has been noted for its potential in targeting various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
  • Antioxidant Properties : The antioxidant capacity of thiazolidinones is significant, providing protective effects against oxidative stress. This activity is crucial in preventing cellular damage that can lead to chronic diseases .
  • Anti-inflammatory Effects : Compounds in this class have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Antimicrobial Activity : Thiazolidinones have demonstrated effectiveness against a range of microbial pathogens, making them candidates for developing new antimicrobial agents .

Anticancer Activity

A study investigating the anticancer potential of thiazolidinone derivatives demonstrated that modifications at specific positions on the thiazolidine ring significantly enhanced cytotoxic effects against various cancer cell lines. For instance, (5Z)-3-(4-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines, indicating substantial efficacy .

Antioxidant Activity

Research has shown that this compound possesses strong antioxidant properties. In vitro assays indicated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. These findings suggest its potential role in preventing oxidative damage associated with various diseases .

Anti-inflammatory Effects

In animal models of inflammation, administration of (5Z)-3-(4-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This highlights its potential therapeutic application in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural components. Modifications on the benzylidene moiety and the thiazolidine ring can lead to variations in potency and selectivity against different biological targets. For example, the presence of an octyloxy group enhances lipophilicity, which may improve cellular uptake and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5Z)-3-(4-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a Schiff base condensation between 4-(octyloxy)benzaldehyde and 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one under acidic conditions (e.g., acetic acid) with heating. The reaction proceeds through imine formation followed by cyclization. Yield optimization requires precise control of solvent polarity (e.g., ethanol or methanol), temperature (80–100°C), and stoichiometric ratios of reactants .
  • Key Data :

ParameterOptimal RangeYield (%)
Solvent (ethanol)Reflux (78°C)65–72
Reaction Time6–8 hours70–75
Acid Catalyst (AcOH)5–10% v/v68–70

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

  • Methodological Answer : The Z-configuration is verified via single-crystal X-ray diffraction (SC-XRD) analysis. Key geometric parameters include the dihedral angle between the thiazolidinone ring and the benzylidene moiety (typically 5–15° for Z-isomers) and intramolecular hydrogen bonding (e.g., S–H···O interactions) .
  • Advanced Confirmation : Nuclear Overhauser Effect (NOE) in NMR spectroscopy can detect spatial proximity between protons on the benzylidene group and the thiazolidinone ring, supporting the Z-configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirms the presence of C=O (1680–1720 cm⁻¹), C=S (1150–1250 cm⁻¹), and aromatic C–H stretching (3000–3100 cm⁻¹) .
  • ¹H/¹³C NMR : Assignments focus on the benzylidene proton (δ 7.8–8.2 ppm, singlet) and methyl groups (δ 2.3–2.5 ppm) .
  • UV-Vis : π→π* transitions in the benzylidene moiety (~350–400 nm) indicate conjugation .

Advanced Research Questions

Q. How do substituents (e.g., octyloxy vs. methoxy) affect the compound’s electronic properties and reactivity?

  • Methodological Answer : Substituents alter electron density distribution via Hammett parameters (σ values). The octyloxy group is electron-donating (+R effect), stabilizing the benzylidene moiety and reducing electrophilicity. Computational studies (e.g., DFT) using Gaussian09 with B3LYP/6-31G(d) basis sets quantify frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
  • Data Contradiction : Shorter alkoxy chains (e.g., methoxy) increase solubility but reduce thermal stability compared to octyloxy derivatives .

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like α/β hemoglobin subunits. Key interactions:

  • Hydrogen bonding : Thioxo group (C=S) with Arg/Lys residues.
  • Van der Waals forces : Octyloxy chain with hydrophobic pockets.
  • Validation via binding free energy calculations (MM-PBSA) .

Q. How are discrepancies in reported crystallographic data resolved (e.g., bond length variations)?

  • Methodological Answer : R-factor analysis (e.g., R₁ < 0.05) and residual density maps in SC-XRD data ensure accuracy. For example, the C–S bond length in the thiazolidinone ring (1.68–1.72 Å) must align with theoretical values from DFT .
  • Case Study : Discrepancies in S–C7–N1 angles (93.2° vs. 95.5°) arise from packing effects; polarized refinement corrects these .

Q. What strategies mitigate oxidative degradation during storage?

  • Methodological Answer : Stabilization via:

  • Antioxidants : Addition of 0.1% BHT (butylated hydroxytoluene) in DMSO stock solutions.
  • Storage Conditions : –20°C under inert gas (N₂/Ar) to prevent thioxo group oxidation to sulfone .

Methodological Challenges & Contradictions

Q. Why do some synthetic protocols report lower yields despite identical conditions?

  • Analysis : Batch-to-batch variability in raw material purity (e.g., 4-(octyloxy)benzaldehyde ≥98% purity required). Impurities like aldehydic dimers inhibit Schiff base formation.
  • Resolution : Pre-purify reactants via column chromatography (silica gel, hexane/EtOAc) .

Q. How are conflicting bioactivity results (e.g., antimicrobial vs. inactive) rationalized?

  • Analysis : Structural analogs (e.g., iodine or chlorine substituents) exhibit enhanced activity via halogen bonding. The octyloxy chain’s hydrophobicity may reduce cell permeability in certain assays .
  • Validation : SAR studies comparing EC₅₀ values for derivatives with varying substituents .

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